molecular formula C16H19NO3 B2801970 N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide CAS No. 1798486-54-0

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2801970
CAS No.: 1798486-54-0
M. Wt: 273.332
InChI Key: YEHIBSKDZLIVAN-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates a furan heterocycle and an acetamide group, both of which are privileged scaffolds frequently found in biologically active compounds and pharmaceuticals . The compound features a furan ring, a heterocyclic system known for its presence in various therapeutic agents, linked via an ethoxyethyl chain to a meta-substituted phenylacetamide moiety. The 3-methylphenyl (m-tolyl) group is a common aromatic feature in many synthetic intermediates . While the specific biological activity and mechanism of action for this compound are not yet reported in the scientific literature, its molecular architecture suggests significant potential for exploration. Compounds containing nitrogen heterocycles and acetamide functionalities are extensively investigated for a wide range of applications, including as potential inhibitors of enzymes or as ligands for various cellular receptors . Researchers may find this chemical valuable as a building block in organic synthesis or as a novel scaffold for screening in assays targeting cancer, infectious diseases, or other conditions . This product is intended for research purposes as a chemical reference standard or for in vitro experimentation. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12-5-3-6-13(9-12)10-16(18)17-11-15(19-2)14-7-4-8-20-14/h3-9,15H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHIBSKDZLIVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Medicine: Research has shown that derivatives of this compound exhibit promising activity as protein tyrosine kinase inhibitors, which are important in cancer treatment .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells . The furan ring and methoxyethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furan Moieties

Compounds containing furan rings share electronic and steric similarities with the target molecule. Key examples include:

  • N-Benzyl-N-(furan-2-ylmethyl)acetamide () :

    • Structural differences : Replaces the methoxyethyl group with a benzyl substituent.
    • Synthesis : Achieved via acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride, yielding ≥93% under optimized conditions .
    • Relevance : Highlights the versatility of furan-containing amines in amide synthesis.
  • 2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide () :

    • Structural differences : Substitutes the methoxyethyl group with a chlorinated acetamide and a furan-2-ylmethoxy side chain.
    • Applications : Used as a drug impurity reference standard, emphasizing the pharmacological relevance of furan-acetamide hybrids .
  • N-(3-(5-Methylfuran-2-yl)phenyl)acetamide (): Structural differences: Features a 5-methylfuran substituent instead of the methoxyethyl-furan system. Formula: C₁₃H₁₃NO₂, differing in molecular weight and substituent complexity compared to the target compound .

3-Methylphenyl Acetamide Derivatives

The 3-methylphenyl group is a common motif in acetamide chemistry, influencing solubility and bioactivity:

  • N-(3-Methylphenyl)-2-([5-(3-toluidino)-1,3,4-thiadiazol-2-yl]sulfanyl)acetamide (): Structural differences: Incorporates a thiadiazole-sulfanyl group instead of the furan-methoxyethyl chain.
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () :

    • Structural differences : Replaces 3-methylphenyl with a halogenated aryl group and a naphthyl substituent.
    • Crystallography : Exhibits a dihedral angle of 60.5° between aromatic rings, suggesting conformational rigidity compared to the target compound’s more flexible methoxyethyl-furan system .

Methoxy-Substituted Acetamides

Methoxy groups influence solubility and metabolic stability:

  • N-(2-Methoxyethyl)-2-(3-methylphenyl)acetamide analogs () :
    • Example : 2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide ().
    • Structural differences : Incorporates a quinazoline-sulfanyl group, highlighting the impact of sulfur vs. oxygen in ether linkages on reactivity .
    • Synthesis : Methoxyethyl chains are typically introduced via nucleophilic substitution or acylation, as seen in and .

Spectroscopic and Crystallographic Comparisons

  • NMR Data :

    • Compound 5d () : Displays distinct methoxy (δ 3.85–3.89 ppm) and fluorophenyl (δ 6.72–6.94 ppm) signals in ¹H NMR, contrasting with the target compound’s expected furan and 3-methylphenyl proton environments .
    • N-(4-Bromophenyl)acetamide () : C–Br bond length (1.8907 Å) and acetamide geometry provide benchmarks for comparing halogen vs. methyl substituent effects .
  • Crystal Packing :

    • Hydrogen bonding (N–H···O) stabilizes acetamide derivatives like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), whereas the target compound’s furan oxygen may participate in similar interactions .

Q & A

Q. What are the key structural features of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide that influence its chemical reactivity?

The compound’s reactivity is governed by three structural elements:

  • Furan ring : The electron-rich aromatic system facilitates electrophilic substitution reactions and π-π stacking interactions with biological targets .
  • Methoxyethyl group : The ether oxygen and methoxy substituent enhance solubility in polar solvents and influence hydrogen-bonding interactions .
  • Acetamide linkage : The amide bond provides rigidity and participates in hydrogen bonding, critical for binding to enzymes or receptors (e.g., protease inhibition) . Methodological Insight: Confirm structural integrity using ¹H/¹³C NMR (e.g., furan protons at δ 6.2–7.4 ppm) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A typical synthesis involves:

  • Step 1 : Condensation of 2-(3-methylphenyl)acetic acid with 2-(furan-2-yl)-2-methoxyethylamine using coupling agents like EDC/HOBt in dichloromethane at 0–25°C .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in >75% yield . Optimization Tip: Monitor reaction progress by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) to minimize byproducts .

Q. How can the solubility and stability of this compound be characterized under physiological conditions?

  • Solubility : Assess in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λmax ~270 nm). Expected solubility: <1 mg/mL in aqueous buffers, requiring DMSO for stock solutions .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational chemistry tools predict the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2). The furan ring and acetamide group show high affinity for hydrophobic pockets .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict sites for electrophilic/nucleophilic attacks . Validation: Cross-check with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD ~10⁻⁶ M) .

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay conditions?

Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) may arise from:

  • Membrane permeability limitations : Use PAMPA assays to quantify passive diffusion .
  • Metabolic instability : Perform LC-MS/MS to identify metabolites in hepatocyte incubations . Recommendation: Validate activity in 3D cell cultures or ex vivo tissue models to better mimic physiological conditions .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Substituent Variation : Replace the 3-methylphenyl group with halogenated analogs (e.g., 3-Cl) to enhance target affinity. SAR data from similar compounds show ~2-fold potency improvement with electron-withdrawing groups .
  • Backbone Modification : Introduce a cyclopropyl ring adjacent to the methoxyethyl group to reduce metabolic clearance (see CYP450 inhibition assays ) . Data Analysis: Use QSAR models (e.g., CoMFA) to correlate structural descriptors with activity .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray diffraction?

  • Crystallization Conditions : Screen solvents (e.g., ethanol/water mixtures) and employ vapor diffusion techniques. The methoxy group may hinder packing, requiring seeding .
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) to resolve weak diffraction patterns caused by flexible side chains .

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